4-Methoxythiophene-3-carboxylic acid
Overview
Description
4-Methoxythiophene-3-carboxylic acid is an organic compound with the molecular formula C6H6O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by a methoxy group (-OCH3) attached to the fourth carbon and a carboxylic acid group (-COOH) attached to the third carbon of the thiophene ring
Scientific Research Applications
4-Methoxythiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including conductive polymers and organic semiconductors.
Safety and Hazards
4-Methoxythiophene-3-carboxylic acid is considered hazardous . It has been classified as Acute Tox. 3 Oral . The compound has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
This compound is a thiophenecarboxylic acid , which suggests it may interact with various biological targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxythiophene-3-carboxylic acid Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxythiophene-3-carboxylic acid can be synthesized through several methods. One common approach involves the methoxylation of thiophene derivatives followed by carboxylation. For instance, 4-methoxythiophene can be synthesized by reacting thiophene with methanol in the presence of a catalyst. The resulting 4-methoxythiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the methoxylation and carboxylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxythiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxythiophene-2-carboxylic acid
- 4-Methylpyridine-3-carboxylic acid
- 3-Methylpyrazole-4-carboxylic acid
- 3-Aminopyridine-4-carboxylic acid
Uniqueness
4-Methoxythiophene-3-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its structural uniqueness also allows for the exploration of novel synthetic pathways and the development of new materials with tailored properties.
Properties
IUPAC Name |
4-methoxythiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYPLCJVNVJJQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380891 | |
Record name | 4-methoxythiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71050-40-3 | |
Record name | 4-methoxythiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxythiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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